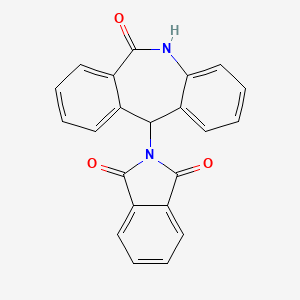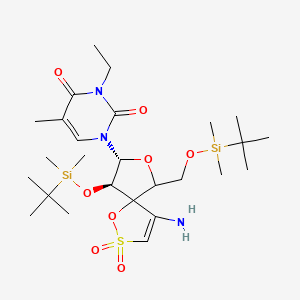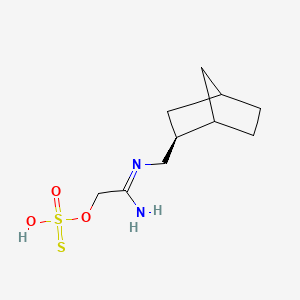
p-Arsenoso-N-(cyanomethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Arsenoso-N-(cyanomethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an arsenoso group and a cyanomethyl group attached to the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Arsenoso-N-(cyanomethyl)benzamide typically involves the reaction of p-arsenosoaniline with cyanomethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of arsenic(V) compounds.
Reduction: The compound can be reduced to form arsenic(III) derivatives.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyanide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Arsenic(V) compounds.
Reduction: Arsenic(III) derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
p-Arsenoso-N-(cyanomethyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex arsenic-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of certain diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor for metals.
Mecanismo De Acción
The mechanism of action of p-Arsenoso-N-(cyanomethyl)benzamide involves its interaction with cellular components. The arsenoso group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells. The cyanomethyl group can also participate in reactions that modify the structure and function of proteins.
Similar Compounds:
N-(cyanomethyl)benzamide: Lacks the arsenoso group but shares the cyanomethylbenzamide structure.
p-Arsenosoaniline: Contains the arsenoso group but lacks the cyanomethylbenzamide structure.
N-(phenylsulfonyl)cyanomethylbenzamide: Contains a phenylsulfonyl group instead of the arsenoso group.
Uniqueness: this compound is unique due to the presence of both the arsenoso and cyanomethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
| 5425-13-8 | |
Fórmula molecular |
C9H7AsN2O2 |
Peso molecular |
250.09 g/mol |
Nombre IUPAC |
4-arsoroso-N-(cyanomethyl)benzamide |
InChI |
InChI=1S/C9H7AsN2O2/c11-5-6-12-9(13)7-1-3-8(10-14)4-2-7/h1-4H,6H2,(H,12,13) |
Clave InChI |
WQYUHYHVVWEEMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCC#N)[As]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)


